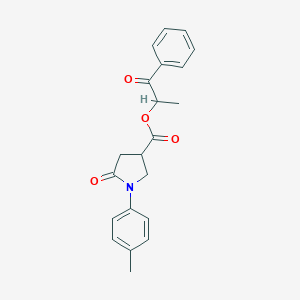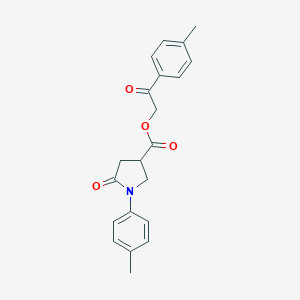
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as PMP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PMP-3 belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential as a therapeutic agent. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit various pharmacological activities, making it a promising candidate for further research. However, one limitation of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. One area of research could focus on determining the exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another area of research could focus on optimizing the synthesis method of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent in vivo.
Métodos De Síntesis
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized using various methods, including the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, which is then reacted with ethyl acetoacetate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another method involves the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which is then esterified with ethyl chloroformate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
Nombre del producto |
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-18(11-9-14)22-13-17(12-19(22)23)21(25)26-15(2)20(24)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3 |
Clave InChI |
OYWKZHODBZBEOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)









